SRPIN803 was synthesized from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, undergoing several chemical transformations to achieve its final structure. It is classified within the category of kinase inhibitors, specifically targeting serine/arginine-rich protein kinase 1 and casein kinase 2, both of which play significant roles in cellular signaling pathways related to cell proliferation and survival .
The synthesis of SRPIN803 involves multiple steps, beginning with the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethyl cyanoacetate and sodium methoxide to form an intermediate amide. This intermediate undergoes a Knoevenagel condensation with vanillin in the presence of ammonium acetate and acetic acid, yielding SRPIN803 as a yellow solid with a yield of 67% .
Other strategies for synthesizing derivatives of SRPIN803 have been explored, including the use of ether linkers and carbamate functionalities for conjugation with peptides like c(RGDyK). These methods involve protecting groups and activation steps to ensure stability during synthesis .
The molecular structure of SRPIN803 has been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy and X-ray crystallography. The compound is characterized by a monocyclic thiadiazolocyanoacrylamide framework. Its stereochemistry has been detailed in studies that outline the specific arrangement of atoms within the molecule .
SRPIN803 participates in several chemical reactions that are crucial for its conjugation to other molecules. For instance, when linked to peptides via carbonate or carbamate linkers, SRPIN803 exhibits varying stability profiles under physiological conditions. The hydrolysis rates of these conjugates have been studied extensively using liquid chromatography-mass spectrometry to assess their stability at different pH levels .
The compound demonstrates selective inhibition against specific kinases with an IC50 value of 2.4 micromolar for serine/arginine-rich protein kinase 1 and 203 nanomolar for casein kinase 2, indicating its potential efficacy as a therapeutic agent .
The mechanism by which SRPIN803 exerts its biological effects involves binding to the ATP-binding site of serine/arginine-rich protein kinase 1 and casein kinase 2. This binding inhibits the phosphorylation processes essential for cell signaling pathways that promote angiogenesis. The structural studies reveal that SRPIN803 forms hydrophobic interactions with key residues within the active site of these kinases, effectively blocking their activity .
SRPIN803 is described as a solid compound with specific melting points and solubility characteristics that influence its bioavailability. While detailed physical properties such as density or boiling point are not extensively documented in available literature, its stability in various solvents has been assessed during synthesis evaluations .
Chemical properties include its reactivity under different pH conditions, which affects its hydrolysis rate when conjugated to other molecules. This behavior is critical for determining its pharmacokinetic profiles in biological systems .
SRPIN803 has potential applications in cancer therapy due to its ability to inhibit angiogenesis by targeting specific kinases involved in vascular endothelial growth factor signaling pathways. Its dual inhibition profile makes it a candidate for further research into treatments for diseases characterized by excessive blood vessel formation. Additionally, studies have indicated its role in down-regulating inflammation-associated genes, providing avenues for exploring its use in inflammatory diseases .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3